![molecular formula C25H25N5O2 B2653490 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide CAS No. 1797889-33-8](/img/structure/B2653490.png)
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, also known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in regulating cell division and the formation of the mitotic spindle. The overexpression of Aurora A kinase has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis of Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including variants similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, showed promising anti-inflammatory and analgesic activities, highlighting their potential medicinal applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Novel Pyrimidine Derivatives Synthesis : Vijayakumar, Karthikeyan, and Sarveswari (2014) explored the efficient synthesis of novel pyrimidine derivatives. Their work contributes to the understanding of the chemical synthesis pathways for compounds related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, which is crucial for its potential applications in medicinal chemistry (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Chemical Modification and Analgesic Activity Study : A study by Nie et al. (2020) examined the modification of a compound structurally similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, revealing its potential in alleviating chronic pain with an improved pharmacological profile (Nie et al., 2020).
Anti-Angiogenic and DNA Cleavage Studies : Research by Kambappa et al. (2017) on piperidine-carboxamide derivatives, related to the compound , showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer research (Kambappa et al., 2017).
Synthesis of Visnagen and Khellin Furochromone Pyrimidine Derivatives : Abu‐Hashem and Youssef (2011) synthesized derivatives with structural similarities to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide. They reported analgesic and anti-inflammatory activities in these compounds, indicating their potential therapeutic use (Abu‐Hashem & Youssef, 2011).
Anticancer and Antiviral Research
Pyrazolopyrimidines Derivatives as Anticancer Agents : Rahmouni et al. (2016) investigated pyrazolopyrimidines derivatives, structurally related to the compound of interest, for their anticancer properties. They also explored these compounds as anti-5-lipoxygenase agents, further expanding the potential medical applications (Rahmouni et al., 2016).
Discovery of Benzimidazole Derivatives as Renin Inhibitors : A study by Tokuhara et al. (2018) focused on benzimidazole derivatives, related to the compound , as renin inhibitors. This research is crucial for developing new therapeutic agents for cardiovascular diseases (Tokuhara et al., 2018).
Synthesis of Marine-Sourced Natural Products : Joshi and Dodge (2021) emphasized the importance of synthesizing marine-sourced natural products, which include compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, for their antibacterial properties (Joshi & Dodge, 2021).
Eigenschaften
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHIOYBQFOPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.